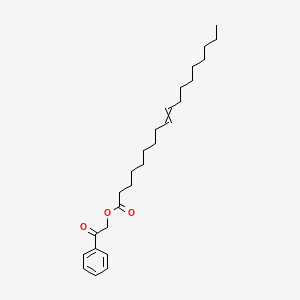

Phenacyl Octadec-9-enoate

Description

Properties

CAS No. |

90123-89-0 |

|---|---|

Molecular Formula |

C26H40O3 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

phenacyl octadec-9-enoate |

InChI |

InChI=1S/C26H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3 |

InChI Key |

YJDYLKBQHAXVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of Phenacyl Octadec 9 Enoate

Esterification Strategies for Phenacyl Octadec-9-enoate (B1201768) Formation

The formation of Phenacyl Octadec-9-enoate, an ester derived from oleic acid and a phenacyl moiety, is primarily achieved through esterification. This can be accomplished by the reaction of oleic acid with a phenacyl halide (such as 2-bromoacetophenone) or by the direct esterification of oleic acid with phenacyl alcohol (2-hydroxy-1-phenylethanone). The choice of method influences the required catalytic systems and reaction conditions.

Catalytic Systems for Oleic Acid Esterification with Phenacyl Alcohols

The direct esterification of a carboxylic acid with an alcohol is a reversible reaction that is typically catalyzed by an acid. chemguide.co.uk For the synthesis of oleate (B1233923) esters, various catalytic systems are employed to drive the reaction towards high yields. While specific data on Cerium(IV) Ammonium Nitrate or NDPAT for this compound is not prevalent, the principles from related oleic acid esterifications are applicable.

Brønsted acids like sulfuric acid and p-toluenesulfonic acid are common, effective catalysts. researchgate.netdss.go.th Surfactant-type catalysts, such as 4-dodecylbenzenesulfonic acid (DBSA), have proven highly effective for the low-temperature esterification of oleic acid with long-chain alcohols, achieving excellent conversion rates. mdpi.com Lewis acid catalysts, including zinc chloride (ZnCl2) and iron(III) chloride (FeCl3), can also be used, though they may show lower catalytic efficiency compared to Brønsted acids in similar reactions. mdpi.com The reaction generally involves heating the mixture of oleic acid and the alcohol with the catalyst, often with a method to remove the water produced to shift the equilibrium toward the ester product. chemguide.co.uk

An alternative and highly common route involves the reaction of an alkali metal salt of oleic acid (e.g., sodium or potassium oleate) with a phenacyl halide. This nucleophilic substitution reaction is typically carried out in a suitable polar aprotic solvent.

Ultrasound-Assisted Synthetic Approaches to this compound

Ultrasound irradiation has emerged as a significant green chemistry tool for process intensification in organic synthesis. nih.govmdpi.com Its application to esterification reactions, including those involving fatty acids, demonstrates considerable advantages over conventional heating methods. biointerfaceresearch.com The primary effect of ultrasound is acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium—which generates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating reaction rates. nih.gov

Studies on the ultrasound-assisted synthesis of various esters show a dramatic reduction in reaction time and an increase in product yield. researchgate.netbiointerfaceresearch.com For instance, esterifications that require several hours of reflux under conventional conditions can often be completed in minutes under ultrasonic irradiation, frequently at lower temperatures and sometimes without a solvent. nih.govbiointerfaceresearch.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Esterification

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Hours | Minutes nih.govbiointerfaceresearch.com |

| Temperature | Often requires heating/reflux biointerfaceresearch.comtubitak.gov.tr | Can often be performed at room temperature nih.govbiointerfaceresearch.com |

| Yield | Variable, equilibrium-limited | Generally higher yields mdpi.combiointerfaceresearch.com |

| Energy Consumption | High due to prolonged heating | Low due to shorter time and lower temperatures biointerfaceresearch.com |

| Conditions | May require harsh catalysts | Milder conditions, can enhance catalyst efficiency nih.govmdpi.com |

This table presents generalized findings from the literature on ester synthesis.

Oxidative Esterification Techniques Employing N-Heterocyclic Carbenes relevant to this compound

N-Heterocyclic Carbenes (NHCs) have become powerful organocatalysts capable of mediating a wide array of chemical transformations, including the oxidative esterification of aldehydes. nih.govyoutube.com This advanced methodology allows for the synthesis of esters from aldehydes and alcohols, representing a modern alternative to classical methods. nih.gov

In the context of this compound, this strategy would likely involve the NHC-catalyzed reaction between a phenylglyoxal (B86788) derivative or similar aldehyde and oleyl alcohol, or more commonly, between an appropriate aldehyde and oleic acid in the presence of an alcohol source for the phenacyl group. The general mechanism involves the NHC catalyst adding to an aldehyde to form a Breslow intermediate. This intermediate is then oxidized to an acyl azolium species, which is a highly reactive acylating agent. nih.gov This electrophilic intermediate is readily attacked by the alcohol (or carboxylate) nucleophile to form the final ester product. capes.gov.br This method expands the scope of ester synthesis by utilizing different starting materials and reaction pathways. nih.gov

Multistep Synthesis and Protecting Group Strategies for this compound Precursors

The synthesis of more complex analogues of this compound, particularly those with additional functional groups on the phenacyl ring or the oleic acid backbone, may necessitate a multistep approach involving protecting group strategies. Protecting groups are temporarily installed to mask a reactive functional group and prevent it from interfering with reactions occurring elsewhere in the molecule. youtube.com

For example, if a substituted phenacyl alcohol containing another reactive moiety (like a hydroxyl or amino group) is required, that group would need to be protected before the esterification step. Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS), which are robust but can be selectively removed under specific conditions. youtube.com

A hypothetical multistep synthesis could involve:

Protection of a functional group on a substituted acetophenone (B1666503) derivative.

Reduction of the ketone to a secondary alcohol, yielding the protected phenacyl alcohol precursor.

Esterification of this precursor with oleic acid (or its activated form).

Deprotection to unveil the final functionalized this compound analogue.

Such strategies are fundamental in the synthesis of complex molecules, ensuring that chemical transformations occur with high chemo- and regioselectivity. nih.gov

Optimization of Reaction Conditions and Yield for Scalable this compound Production

To move from a laboratory-scale procedure to scalable production, optimization of reaction conditions is critical to maximize yield, minimize costs, and ensure a safe and efficient process. Key parameters that influence the outcome of esterification reactions include temperature, catalyst concentration, the molar ratio of reactants, and reaction time. angolaonline.net

Temperature : Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of products, especially with unsaturated fatty acids like oleic acid. dss.go.th

Molar Ratio : Using an excess of one reactant (typically the less expensive one, like the alcohol) can shift the reaction equilibrium to favor product formation. dss.go.th

Catalyst Concentration : The amount of catalyst must be optimized. Too little catalyst results in slow reaction rates, while too much can increase costs and complicate purification. tubitak.gov.tr

Reaction Time : The reaction must be allowed to proceed long enough to achieve high conversion, but unnecessarily long times are inefficient for large-scale production. tubitak.gov.tr

Response surface methodology (RSM) and factorial design are statistical methods used to systematically study the effects of these variables and find the optimal conditions for maximizing the ester yield. tubitak.gov.trangolaonline.net

Table 2: Key Parameters for Esterification Optimization

| Parameter | General Effect on Reaction | Considerations for Optimization |

|---|---|---|

| Temperature | Higher temperature increases reaction rate. angolaonline.net | Balance rate enhancement with potential for side reactions and product degradation. dss.go.th |

| Reactant Molar Ratio | Excess of alcohol shifts equilibrium towards products. dss.go.th | Cost of reactants and difficulty of separating the excess reactant from the product. |

| Catalyst Concentration | Higher concentration increases rate up to a point. angolaonline.net | Cost, potential for side reactions, and ease of removal during workup. tubitak.gov.tr |

| Water Removal | Removal of water by-product drives the reaction forward. chemguide.co.uk | Efficiency and scalability of the removal method (e.g., azeotropic distillation). tubitak.gov.tr |

This table is based on general principles of esterification optimization found in the literature.

Stereoselective Synthesis and Chiral Induction in this compound Analogues

The parent molecule, this compound, is achiral. However, stereoselective synthesis becomes crucial when preparing chiral analogues, for instance, where the phenacyl group is substituted to create a stereocenter, or if a chiral fatty acid analogue is used. The goal of stereoselective synthesis is to produce a specific stereoisomer (enantiomer or diastereomer) in high excess. youtube.com

There are several strategies to achieve this:

Chiral Pool Synthesis : Starting with a readily available enantiomerically pure precursor. For example, using a chiral, substituted phenacyl alcohol derived from a natural product.

Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct a subsequent reaction to form one stereoisomer over another.

Asymmetric Catalysis : Using a chiral catalyst to influence the stereochemical outcome of the reaction. This can involve chiral organocatalysts or transition metal complexes with chiral ligands. researchgate.net

Biocatalysis : Employing enzymes, such as lipases, which are inherently chiral and can catalyze esterification or transesterification reactions with very high enantioselectivity under mild conditions. nih.gov

These methods enable the synthesis of specific, optically active analogues, which is of paramount importance in fields like pharmaceutical and materials science where the three-dimensional structure of a molecule dictates its biological activity or physical properties. nih.govnih.gov

Advanced Analytical Characterization and Structural Elucidation of Phenacyl Octadec 9 Enoate

High-Resolution Spectroscopic Techniques for Phenacyl Octadec-9-enoate (B1201768)

Spectroscopic methods provide foundational information regarding the molecular architecture and composition of Phenacyl Octadec-9-enoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while two-dimensional NMR techniques establish the connectivity between atoms.

¹H NMR: The proton NMR spectrum allows for the identification of all unique proton environments in the molecule. Key signals include those from the aromatic protons of the phenacyl group, the singlet for the methylene (B1212753) protons adjacent to the ketone, the vinyl protons of the double bond, and the various methylene and methyl protons of the long aliphatic chain. The configuration of the C9 double bond, which is typically cis (Z) as derived from oleic acid, can be confirmed by the coupling constant (J-value) between the vinyl protons (H9 and H10), which is expected to be around 10-12 Hz.

¹³C NMR: The carbon NMR spectrum complements the proton data by showing distinct signals for each carbon atom, including the carbonyl carbons of the ester and ketone, the aromatic carbons, the sp² carbons of the double bond, and the sp³ carbons of the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (Ester C=O) | - | ~173.5 |

| C2 (Ester -CH₂-) | ~2.31 (t) | ~34.2 |

| C8, C11 (-CH₂-C=C) | ~2.01 (m) | ~27.2 |

| C9, C10 (=CH) | ~5.35 (m) | ~129.8, ~130.0 |

| C18 (CH₃) | ~0.88 (t) | ~14.1 |

| C1' (Phenacyl CH₂) | ~5.30 (s) | ~65.5 |

| C2' (Ketone C=O) | - | ~192.0 |

| C3', C7' (Aromatic CH) | ~7.95 (d) | ~128.8 |

| C4', C6' (Aromatic CH) | ~7.50 (t) | ~127.9 |

| C5' (Aromatic CH) | ~7.62 (t) | ~133.5 |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the compound's molecular formula, C₂₆H₄₀O₃.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. Under controlled collision-induced dissociation, the molecule breaks apart in a predictable manner, providing structural confirmation. Key fragmentation events for this compound would include:

Alpha-cleavage next to the ketone.

Cleavage of the ester bond , which is a dominant fragmentation pathway. This typically results in the formation of a stable phenacyl cation (C₆H₅COCH₂⁺) and an oleate (B1233923) carboxylate radical or related fragments.

These fragmentation patterns serve as a molecular fingerprint, allowing for confident identification of the compound in complex mixtures. Secondary metabolite profiling of natural extracts often utilizes HRMS techniques to tentatively identify numerous compounds, including various esters and acids. nih.gov

Table 2: Expected HRMS Fragmentation Data for this compound (C₂₆H₄₀O₃)

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

| [M+H]⁺ | [C₂₆H₄₁O₃]⁺ | 401.3050 |

| [M+Na]⁺ | [C₂₆H₄₀O₃Na]⁺ | 423.2870 |

| [C₈H₇O]⁺ | Phenacyl cation | 119.0491 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105.0335 |

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides clear, characteristic absorption bands for the molecule's key functional groups.

C=O Stretch: Two distinct, strong absorption bands are expected in the carbonyl region. The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl appears at a lower wavenumber, around 1690-1700 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group are visible in the 1100-1300 cm⁻¹ region.

C=C Stretch: A weaker absorption band around 1655 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond in the oleate chain.

=C-H Stretch: The sp² C-H stretching of the vinyl protons appears just above 3000 cm⁻¹.

C-H Stretch: The sp³ C-H stretching of the long alkyl chain appears just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretch is often a strong and sharp band in the Raman spectrum, making it easy to identify. Furthermore, specific out-of-plane bending modes can sometimes provide information about the geometry (cis/trans) of the double bond.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkene | =C-H Stretch | 3005-3020 | Medium |

| Alkane | C-H Stretch | 2850-2960 | Strong |

| Ester | C=O Stretch | ~1740 | Strong |

| Ketone | C=O Stretch | ~1695 | Strong |

| Alkene | C=C Stretch | ~1655 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |

| Ester | C-O Stretch | 1150-1250 | Strong |

Chromatographic Separation Methodologies for this compound and its Isomers

Chromatographic techniques are essential for isolating this compound from reaction mixtures or natural extracts and for separating it from other related fatty acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. uin-alauddin.ac.id While fatty acids themselves are often derivatized to more volatile methyl esters for GC-MS analysis, phenacyl esters can also be analyzed, although their higher molecular weight and lower volatility require higher temperatures. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet and carried by an inert gas (e.g., helium) through a long, thin capillary column. uin-alauddin.ac.id The column separates compounds based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer, which acts as a detector, providing both a retention time for quantification and a mass spectrum for identification. The resulting mass spectrum can be compared to library data to confirm the compound's identity.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of phenacyl esters. nih.gov The phenacyl group is an excellent chromophore, allowing for sensitive detection by UV absorbance at approximately 242 nm. nih.govaocs.org

Reversed-Phase HPLC (RP-HPLC): A common mode is RP-HPLC using a nonpolar stationary phase (like C18). In this setup, fatty acid phenacyl derivatives are separated based on a combination of their alkyl chain length and degree of unsaturation. nih.gov

Silver Ion HPLC (Ag-HPLC): For more challenging separations involving isomers, Silver Ion HPLC is the method of choice. mdpi.com This technique utilizes a stationary phase that has been loaded with silver ions (Ag⁺). aocs.org The separation principle is based on the reversible formation of π-complexes between the silver ions and the electrons of the carbon-carbon double bonds in the analyte. aocs.orgmdpi.com The strength of this interaction, and thus the retention time, depends on the number, position, and geometry of the double bonds. mdpi.com

This makes Ag-HPLC exceptionally powerful for:

Separating esters with different degrees of unsaturation (e.g., stearate, oleate, linoleate).

Resolving geometric isomers, as cis double bonds interact more strongly with the silver ions and are retained longer than their trans counterparts. aocs.org

Mobile phases in Ag-HPLC often consist of chlorinated solvents or hexane, with a polar modifier like acetonitrile (B52724) used to elute the bound esters. aocs.org This technique has proven invaluable for the detailed analysis of complex lipid mixtures, including phenacyl esters of various fatty acids. aocs.org

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Profiling of this compound in Complex Matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the comprehensive profiling of this compound. This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex mixtures.

The analysis of fatty acid phenacyl esters, such as this compound, by LC-MS has demonstrated significant advantages over other methods. nih.gov The phenacyl group itself serves as a chromophore for UV detection, but coupling LC with mass spectrometry provides a much higher degree of specificity and sensitivity. nih.govdocumentsdelivered.com

For the analysis of this compound, a reversed-phase LC method would typically be employed, separating it from other components in the matrix based on its hydrophobicity. Following chromatographic separation, the analyte enters the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a particularly effective ionization technique for fatty acid phenacyl esters, leading to a dramatic enhancement in the detection of unsaturated fatty acid esters. nih.gov This enhanced response is proportional to the degree of unsaturation, making it well-suited for this compound with its single double bond. nih.gov

Tandem mass spectrometry (MS/MS) is then used for structural confirmation and to enhance specificity. In a typical MS/MS experiment, the protonated molecule or a characteristic adduct of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a structural fingerprint of the molecule, allowing for its unambiguous identification even in the presence of co-eluting interferences. nih.gov The ability to perform targeted analysis of specific precursor-to-product ion transitions significantly lowers the limit of detection compared to UV detection alone. nih.gov

A generalized LC-MS/MS workflow for the analysis of this compound in a complex matrix is outlined below:

| Step | Description | Key Parameters & Considerations |

| 1. Sample Preparation | Extraction of this compound from the matrix (e.g., biological tissue, reaction mixture). | Liquid-liquid extraction or solid-phase extraction. Use of an appropriate internal standard for quantification. |

| 2. LC Separation | Chromatographic separation of the analyte from matrix components. | C18 reversed-phase column. Gradient elution with a mobile phase of acetonitrile and water. |

| 3. Ionization | Generation of gas-phase ions of the analyte. | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). |

| 4. MS Analysis | Mass analysis of the intact molecule. | Full scan mode to identify the molecular ion peak. |

| 5. MS/MS Analysis | Fragmentation of the selected molecular ion and analysis of fragment ions. | Product ion scan to obtain a fragmentation spectrum for structural confirmation. Multiple Reaction Monitoring (MRM) for targeted quantification. |

This comprehensive approach allows for both the qualitative identification and precise quantification of this compound in a variety of complex samples.

Mechanistic Organic Chemistry and Reaction Dynamics of Phenacyl Octadec 9 Enoate

Reaction Mechanism Elucidation of Esterification Processes forming Phenacyl Octadec-9-enoate (B1201768)

The formation of phenacyl octadec-9-enoate from its precursors, oleic acid (octadec-9-enoic acid) and phenacyl alcohol (2-hydroxy-1-phenylethanone), is achieved through esterification. The primary mechanisms for such a transformation include Fischer-Speier esterification and Steglich esterification.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. organic-chemistry.orgbyjus.com The reaction involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemistrysteps.com The alcohol, in this case, phenacyl alcohol, then performs a nucleophilic attack on the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orglibretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com All steps in the Fischer esterification are reversible, and to drive the reaction towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed is continuously removed from the reaction mixture. chemistrysteps.comlibretexts.org

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The carboxylic acid (oleic acid) is protonated by the acid catalyst. libretexts.org

Nucleophilic attack: The weakly nucleophilic phenacyl alcohol attacks the now more electrophilic carbonyl carbon. organic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to regenerate the acid catalyst and yield this compound. byjus.com

Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. organic-chemistry.org This method employs a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, a potent nucleophile, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This species is subsequently attacked by the alcohol (phenacyl alcohol) to form the ester, while the DCC is converted to a urea (B33335) byproduct (dicyclohexylurea, DCU). organic-chemistry.orgwikipedia.org This reaction is generally performed at room temperature in aprotic polar solvents. wikipedia.org

| Esterification Method | Reagents | Catalyst | Key Intermediate | Conditions |

| Fischer-Speier | Oleic Acid, Phenacyl Alcohol | Strong Acid (e.g., H₂SO₄) | Protonated Carboxylic Acid | Heat, Excess Alcohol or Water Removal chemistrysteps.comlibretexts.org |

| Steglich | Oleic Acid, Phenacyl Alcohol | 4-Dimethylaminopyridine (DMAP) | O-acylisourea, Acyl-pyridinium ion | Room Temperature, DCC Coupling Agent organic-chemistry.orgwikipedia.org |

Other methods for preparing phenacyl esters involve the reaction of a fatty acid salt with a phenacyl halide, such as phenacyl bromide, often facilitated by a phase-transfer catalyst like 18-crown-6. nih.govnih.gov

Investigating Radical-Mediated Transformations Involving the Octadec-9-enoate Moiety

The octadec-9-enoate portion of the molecule is susceptible to radical-mediated reactions, particularly at the allylic positions adjacent to the double bond. Autoxidation is a primary example of such a transformation, which proceeds via a free-radical chain reaction. wikipedia.org

The process is initiated by the abstraction of a hydrogen atom from one of the allylic carbons (C-8 or C-11) of the octadec-9-enoate chain. nih.govacs.org This forms an allylic radical that is stabilized by resonance. This carbon-centered radical then reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). wikipedia.org The peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid chain, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new carbon-centered radical. wikipedia.org

The oxidation of oleates results in a mixture of hydroperoxide isomers. For instance, hydrogen abstraction at C-8 leads to an allylic radical that can react with oxygen at either C-8 or C-10, ultimately forming 8- and 10-hydroperoxides after rearrangement. nih.govacs.org Similarly, abstraction at C-11 leads to the formation of 9- and 11-hydroperoxides. acs.org These reactions can lead to the degradation of the fatty acid chain and the formation of various secondary oxidation products, including aldehydes and epoxides. researchgate.netresearchgate.net

Key steps in the autoxidation of the octadec-9-enoate moiety:

Initiation: Formation of an initial radical, often promoted by heat, light, or metal catalysts. wikipedia.orgresearchgate.net

Propagation:

Abstraction of an allylic hydrogen (at C-8 or C-11) to form a carbon-centered radical. nih.govacs.org

Reaction of the carbon radical with O₂ to form a peroxyl radical. wikipedia.org

The peroxyl radical abstracts a hydrogen from another molecule to form a hydroperoxide and a new carbon radical. wikipedia.org

Termination: Two radicals combine to form a non-radical species.

Allylic nih.govacs.org rearrangements of the peroxyl radicals are also mechanistically significant, leading to a mixture of kinetic and thermodynamic hydroperoxide products. nih.govacs.org

Hydrolytic Stability and Cleavage Mechanisms of the Phenacyl Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. jk-sci.com This reaction cleaves the ester bond, yielding phenacyl alcohol and octadec-9-enoic acid (or its carboxylate salt).

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. masterorganicchemistry.com The reaction is initiated by the protonation of the ester's carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by water. This forms a tetrahedral intermediate. Following a proton transfer, the phenacyl alcohol moiety is eliminated as a leaving group. The final step is the deprotonation of the resulting carboxylic acid's carbonyl group to regenerate the acid catalyst. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): This hydrolysis is typically irreversible because the carboxylic acid formed in the final step is deprotonated by the strong base (e.g., hydroxide) to form a carboxylate salt. chemistrysteps.com The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral alkoxide intermediate. jk-sci.com The subsequent elimination of the phenoxide or alkoxide leaving group regenerates the carbonyl and produces the carboxylic acid, which is then immediately deprotonated. jk-sci.comchemistrysteps.com Phenyl esters, like phenacyl esters, are susceptible to this hydrolysis. rsc.org The stability of the resulting phenoxide ion can influence the rate of hydrolysis. nih.gov For preparative purposes, base-catalyzed hydrolysis is often preferred due to its irreversible nature. jk-sci.com

The cleavage of the phenacyl ester can also be achieved under specific reductive conditions, for example, using magnesium in acetic acid, which offers a method for deprotection in organic synthesis. nih.gov

| Hydrolysis Condition | Catalyst/Reagent | Mechanism Type | Key Features | Products |

| Acidic | Strong Acid (e.g., H₂SO₄), Water | Nucleophilic Acyl Substitution | Reversible; reverse of Fischer esterification masterorganicchemistry.com | Oleic Acid, Phenacyl Alcohol |

| Basic (Saponification) | Strong Base (e.g., NaOH), Water | Nucleophilic Acyl Substitution | Irreversible due to carboxylate formation jk-sci.comchemistrysteps.com | Oleate (B1233923) Salt, Phenacyl Alcohol |

Isomerization Pathways of the Octadec-9-enoate Double Bond under various conditions

The cis-double bond at the C-9 position of the octadec-9-enoate chain can undergo isomerization to form various positional and geometric isomers under different conditions.

Geometric (cis-trans) Isomerization: Thermally induced isomerization can convert the naturally occurring cis isomer (oleic) into the trans isomer (elaidic acid). This conversion can occur at elevated temperatures, with the rate increasing as the temperature rises. researchgate.net The presence of oxygen can also facilitate this process. nih.gov The mechanism involves the temporary breaking of the π-bond, allowing for rotation around the sigma bond, followed by the reformation of the π-bond in the more thermodynamically stable trans configuration. rsc.org

Positional Isomerization: The double bond can migrate along the carbon chain. This is often catalyzed by acid-activated clays (B1170129) or zeolites at high temperatures and pressures. google.comresearchgate.net Under these conditions, the Δ9-double bond can shift to various other positions along the C18 chain (from C2 to C17). google.com The proposed mechanism involves the protonation of the double bond by a Brønsted acid site on the catalyst, forming a carbocation intermediate. lsu.edu This carbocation can then undergo a series of hydride shifts, moving the positive charge along the chain. lsu.edu Deprotonation at a new position results in the formation of a double bond at a different location. lsu.edu

Skeletal Isomerization: Under more severe catalytic conditions, such as with certain zeolites like Ferrierite, skeletal isomerization can occur, leading to the formation of branched-chain fatty acids. researchgate.netacs.org This process is of interest for modifying the physical properties of fatty acids, such as their melting point. researchgate.net The mechanism is believed to proceed through the formation of a carbocation, which can then undergo rearrangement to a more stable branched structure before deprotonation. google.com

| Isomerization Type | Conditions | Catalyst | Mechanism Highlights | Resulting Products |

| Geometric (cis-trans) | High Temperature | None or O₂ | π-bond rotation rsc.org | trans-octadecenoate isomers (elaidic acid) researchgate.net |

| Positional | High Temperature, High Pressure | Acid-activated clay, Zeolites | Carbocation formation and hydride shifts google.comlsu.edu | Mixture of octadecenoic acid positional isomers google.com |

| Skeletal | High Temperature, High Pressure | Zeolites (e.g., Ferrierite) | Carbocation rearrangement researchgate.netgoogle.com | Branched-chain fatty acid isomers acs.org |

Theoretical and Computational Chemistry of Phenacyl Octadec 9 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a microscopic perspective on the electronic structure and reactivity of phenacyl octadec-9-enoate (B1201768). These computational methods are instrumental in understanding the distribution of electrons within the molecule and predicting its chemical behavior.

Detailed research findings from quantum chemical analyses provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can determine various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters are derived from the conceptual density functional theory (DFT) and provide a quantitative basis for predicting how phenacyl octadec-9-enoate will interact with other chemical species. While specific values for this compound are not extensively reported in publicly available literature, the methodologies for their calculation are well-established. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes and the influence of solvents on this compound. nih.govsciopen.com These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

By simulating the molecule in a virtual environment, researchers can identify its preferred three-dimensional structures, or conformations. The long oleate (B1233923) chain of this compound allows for considerable conformational flexibility, and MD simulations can map the energy landscape associated with these different shapes. This is crucial for understanding how the molecule might bind to a biological target or self-assemble.

Moreover, MD simulations can explicitly model the effects of a solvent, such as water or a non-polar medium, on the molecule's conformation and dynamics. nih.gov The solvation shell and the specific interactions between the solvent and different parts of the this compound molecule, such as the polar ester group and the non-polar hydrocarbon tail, can be investigated in detail.

Computational Modeling of Reaction Mechanisms and Transition States in this compound Transformations

Computational modeling plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By employing quantum mechanics-based methods, it is possible to map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products. chemrxiv.orgresearchgate.net

A key aspect of this modeling is the characterization of transition states—the high-energy structures that must be surpassed for a reaction to occur. chemrxiv.org The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For transformations of this compound, such as hydrolysis of the ester bond or reactions at the double bond of the oleate chain, computational modeling can provide detailed insights into the step-by-step atomic rearrangements. chemrxiv.orgchemrxiv.org These simulations can also reveal the role of catalysts in lowering the activation energy of these transformations. chemrxiv.org

In Silico Screening and Docking Studies for Molecular Interactions

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein. nih.govscienceopen.com These methods are fundamental in drug discovery and molecular biology to identify potential biological targets for a given compound. texilajournal.com

Molecular docking algorithms predict the preferred orientation of the ligand when bound to the active site of a receptor, as well as the binding energy, which is an estimate of the strength of the interaction. scienceopen.comresearchgate.netnih.gov For this compound, docking studies could explore its potential to interact with enzymes like lipases or other receptors where its ester and long-chain fatty acid components might play a role. researchgate.net The phenacyl group can also participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are critical for molecular recognition. mdpi.com

The following table showcases representative data that could be generated from molecular docking studies, illustrating the types of interactions and their corresponding energies.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Pancreatic Lipase (B570770) | -8.5 | SER152, HIS263, PHE77 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, VAL523 | Hydrophobic, Pi-Alkyl |

| 5-Lipoxygenase | -8.2 | HIS367, HIS372, ILE406 | Hydrophobic, Pi-Sigma |

Note: This table is illustrative and based on typical results for similar molecules; specific data for this compound requires dedicated studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.gov For a class of compounds including this compound, a QSAR model could predict properties such as enzyme inhibition, cytotoxicity, or skin permeability based on calculated molecular descriptors.

The process involves generating a set of descriptors for each molecule, which can include electronic properties (from quantum chemical calculations), steric parameters, and hydrophobicity indices. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. While specific QSAR models for this compound are not widely published, the methodology provides a powerful tool for predicting the behavior of this and related molecules, thereby guiding the design of new compounds with desired properties. nih.gov

Systematic Synthesis and Structure Activity Relationship Sar Studies of Phenacyl Octadec 9 Enoate Analogues

Design and Synthesis of Phenacyl Moiety Analogues

The synthesis of phenacyl esters is a well-established chemical transformation, typically achieved through the esterification of a carboxylic acid with a phenacyl halide. The archetypal synthesis of phenacyl octadec-9-enoate (B1201768) involves the reaction of oleic acid with phenacyl bromide. A common method employs a catalyst, such as a crown ether, to facilitate the reaction between the potassium salt of the fatty acid and phenacyl bromide. nih.gov This approach serves as a foundational method for the generation of diverse analogues.

The design of analogues targeting the phenacyl moiety involves the introduction of various substituents onto the aromatic ring. This allows for a systematic investigation of how electronic and steric factors influence biological activity. For instance, the synthesis of substituted phenacyl bromides can be achieved through the bromination of the corresponding substituted acetophenones. These functionalized phenacyl bromides can then be reacted with oleic acid to yield a library of analogues with modifications on the phenacyl ring. The synthesis of such substituted phenacyl compounds has been reported in various contexts, including their use as intermediates in the formation of heterocyclic compounds like imidazoles. researchgate.netbeilstein-journals.org

The general synthetic strategy is outlined below:

Synthesis of Substituted Acetophenones: A variety of commercially available or synthetically accessible acetophenones with different substituents (e.g., methoxy, chloro, nitro) on the phenyl ring serve as the starting materials.

Bromination: The α-carbon of the substituted acetophenone (B1666503) is brominated, typically using bromine in a suitable solvent, to yield the corresponding substituted phenacyl bromide.

Esterification: The substituted phenacyl bromide is then reacted with oleic acid, often in the presence of a base or a phase-transfer catalyst, to form the desired phenacyl octadec-9-enoate analogue.

This modular approach allows for the creation of a diverse set of molecules where the fatty acid tail remains constant while the electronic and steric properties of the aromatic head group are systematically varied.

Structural Modifications of the Octadec-9-enoate Chain

Positional and Geometric Isomers: Oleic acid is the cis-9-octadecenoic acid. Its geometric isomer, elaidic acid (trans-9-octadecenoic acid), and various positional isomers (e.g., with the double bond at C-6, C-11, etc.) are known to have different physical and biological properties. The synthesis of phenacyl esters of these isomeric fatty acids can be accomplished using the same esterification methods described previously, starting from the corresponding isomeric fatty acid. The separation of these isomers for use as starting materials can often be achieved using chromatographic techniques. nih.gov

Degree of Unsaturation: The impact of the number of double bonds can be investigated by synthesizing phenacyl esters of other common fatty acids. For example, stearic acid (C18:0, saturated), linoleic acid (C18:2, two double bonds), and linolenic acid (C18:3, three double bonds) can be used in place of oleic acid. This allows for an assessment of how the rigidity and electronic properties conferred by additional double bonds affect enzyme inhibition.

Chain Length: The length of the alkyl chain can be systematically varied to probe the hydrophobic interactions with the target enzyme. Phenacyl esters of fatty acids with different carbon counts, such as lauric acid (C12:0), myristic acid (C14:0), and palmitic acid (C16:0), can be synthesized to evaluate the effect of chain length on biological activity. mdpi.com

The synthesis of these diverse fatty acid analogues as phenacyl esters provides a comprehensive toolkit for dissecting the structural requirements of the lipid portion of the molecule for optimal biological activity.

SAR Studies on Enzyme Inhibition Profiles

The systematic synthesis of analogues of this compound allows for detailed structure-activity relationship (SAR) studies to understand how specific structural features influence the inhibition of key enzymes, such as Pancreatic Lipase (B570770) and Protein Tyrosine Phosphatase 1B (PTP1B).

Pancreatic Lipase Inhibition

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, making it a prime target for anti-obesity drugs. The inhibition of this enzyme can reduce the absorption of fats from the intestine. The SAR of flavonoids on pancreatic lipase has shown that the planarity of the molecule and the presence of hydroxyl groups can be crucial for inhibitory activity. nih.gov While specific data on this compound is scarce, general principles of lipase inhibition can inform the interpretation of potential SAR findings.

| Analogue Modification | Hypothesized Effect on Pancreatic Lipase Inhibition | Rationale |

| Phenacyl Moiety: Electron-withdrawing groups | Potential increase in activity | May enhance interaction with the enzyme's active site. |

| Phenacyl Moiety: Bulky substituents | Potential decrease in activity | Steric hindrance may prevent proper binding in the active site. |

| Octadec-9-enoate Chain: Increased unsaturation | Variable | May alter the conformation and flexibility of the fatty acid tail, impacting how it mimics the natural triglyceride substrate. |

| Octadec-9-enoate Chain: Shorter chain length | Potential decrease in activity | May reduce hydrophobic interactions within the enzyme's binding pocket. |

| Octadec-9-enoate Chain: trans isomer (elaidic acid) | Potential change in activity | The different spatial arrangement of the trans isomer could alter binding affinity compared to the cis isomer. |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is considered a therapeutic strategy for type 2 diabetes and obesity. nih.gov Notably, free fatty acids themselves have been shown to inhibit PTP1B. A study demonstrated that both unsaturated fatty acids (like oleic and linoleic acid) and saturated fatty acids (like stearic and palmitic acid) significantly reduced PTP1B activity, with unsaturated fatty acids generally showing greater potency. nih.gov This suggests that the octadec-9-enoate portion of the molecule is a key contributor to PTP1B inhibition.

| Analogue Modification | Hypothesized Effect on PTP1B Inhibition | Rationale |

| Phenacyl Moiety: Introduction of polar groups | Potential increase in activity | May form additional hydrogen bonds with residues in the PTP1B active site. |

| Octadec-9-enoate Chain: Increased unsaturation | Potential increase in activity | Consistent with findings that unsaturated free fatty acids are potent PTP1B inhibitors. nih.gov |

| Octadec-9-enoate Chain: Saturated chain (stearic acid) | Active, but potentially less potent than unsaturated | Saturated fatty acids are also known to inhibit PTP1B, though to a lesser extent than their unsaturated counterparts. nih.gov |

| Octadec-9-enoate Chain: Chain length variation | Variable | The optimal chain length for hydrophobic interactions with the enzyme would need to be determined experimentally. |

Development of Bio-Inspired this compound Analogues

The development of bio-inspired analogues involves mimicking natural products or endogenous ligands to achieve enhanced biological activity or improved pharmacological properties. In the context of this compound, inspiration can be drawn from natural enzyme inhibitors.

For example, many natural lipase inhibitors are complex esters or amides derived from fatty acids. One could design analogues where the ester linkage in this compound is replaced with a more stable amide linkage, or where the phenacyl group is substituted with a structure mimicking a natural phenolic acid, such as caffeic acid. Caffeic acid phenethyl ester (CAPE) and its analogues are known 5-lipoxygenase inhibitors, and similar design principles could be applied here. nih.gov

Another bio-inspired approach could involve creating dimeric structures, linking two this compound molecules through a linker on their phenacyl rings. This strategy aims to increase binding affinity through avidity effects, where the molecule can interact with two sites on the enzyme simultaneously.

The design of such bio-inspired molecules would still rely on the fundamental synthetic methodologies of esterification and functional group manipulation, guided by the SAR data obtained from simpler analogues. This iterative process of design, synthesis, and biological testing is fundamental to the development of novel and potent enzyme inhibitors.

Biochemical Interactions and Enzymatic Modulation by Phenacyl Octadec 9 Enoate

Molecular Mechanisms of Enzyme Inhibition or Activation (e.g., Pancreatic Lipase (B570770), PTP1B) by Phenacyl Octadec-9-enoate (B1201768) and its Derivatives

The potential for Phenacyl Octadec-9-enoate to modulate enzyme activity can be inferred from the known inhibitory actions of both phenacyl-containing compounds and oleic acid derivatives on various enzymes.

Phenacyl Derivatives: The phenacyl group is a component of various known enzyme inhibitors. For instance, certain N-phenylacetamide derivatives are recognized as inhibitors of the enzyme Sterol O-acyltransferase 1 (SOAT-1), which is involved in the production of cholesterol esters. google.comgoogle.com Other synthetic compounds containing phenyl groups, such as phenyl- and benzylurea (B1666796) derivatives, act as competitive inhibitors of cytokinin oxidase/dehydrogenase by competing for the same binding site as natural substrates. nih.gov Furthermore, simple phenolic compounds can inhibit enzymes like α-amylase and trypsin by covalently binding to reactive amino acid side chains, such as amino and thiol groups, leading to a loss of enzymatic activity. nih.gov This suggests that the phenacyl portion of this compound could contribute to enzyme inhibition through similar mechanisms of competitive binding or covalent modification.

Oleic Acid and its Derivatives: Oleic acid is the fatty acid component of this compound. While oleic acid itself is a natural substrate for pancreatic lipase, its derivatives and other fatty acids can influence enzyme activity. The primary role of pancreatic lipase is to hydrolyze dietary fats like triglycerides into fatty acids and monoglycerides. The inhibition of this enzyme is a key strategy for managing obesity. Orlistat, a hydrogenated derivative of a naturally occurring lipstatin, functions by forming a covalent bond with the active serine site of pancreatic and gastric lipases, thereby inactivating them. mdpi.com

Regarding Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) and leptin signaling pathways, its inhibition is a target for treating type 2 diabetes and obesity. While direct data on this compound is unavailable, the principle of using small molecules to inhibit PTP1B is well-established. For example, biarsenical probes have been used to inhibit specifically engineered variants of PTP1B, demonstrating that small molecules can modulate its activity. nih.gov Given that oleic acid itself influences signaling pathways regulated by PTP1B, it is plausible that its derivatives could also interact with this enzyme.

Investigations into Binding Interactions with Target Proteins using Biophysical Methods

While specific biophysical studies on the binding interactions of this compound are not documented in publicly available literature, several established methods would be employed to characterize such interactions. These techniques are crucial for understanding the affinity, kinetics, and thermodynamics of a ligand binding to its protein target.

Common Biophysical Methods:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the key thermodynamic parameters of an interaction, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).

Surface Plasmon Resonance (SPR): SPR is an optical method that provides real-time data on the kinetics of binding. It measures the association (kon) and dissociation (koff) rates of a ligand (analyte) as it flows over a surface with an immobilized protein (ligand), from which the binding affinity (Kd) can be calculated.

Molecular Docking and Simulation: Computational methods such as molecular docking predict the preferred orientation of a ligand when bound to a protein target. Subsequent molecular dynamics simulations can then be used to study the stability of the predicted binding pose and the conformational changes in the protein-ligand complex over time.

The table below illustrates the type of data that would be generated from such biophysical investigations into the interaction between this compound and a target enzyme like pancreatic lipase.

Table 1: Illustrative Biophysical Data for this compound Interaction with a Target Protein

| Biophysical Method | Parameter Measured | Illustrative Value | Information Gained |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | e.g., 5.2 µM | Strength of the interaction |

| Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) | e.g., -8.5 kcal/mol | Heat change upon binding (favorable if negative) |

| Isothermal Titration Calorimetry (ITC) | Entropy Change (ΔS) | e.g., +2.1 cal/mol·K | Change in disorder upon binding (favorable if positive) |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | e.g., 1.5 x 104 M-1s-1 | Speed of binding |

| Surface Plasmon Resonance (SPR) | Dissociation Rate (koff) | e.g., 7.8 x 10-2 s-1 | Stability of the complex |

Characterization of Metabolic Transformations of this compound in Model Biological Systems (e.g., in vitro enzymatic assays)

In a model biological system, such as an in vitro assay containing esterase enzymes, this compound would likely undergo hydrolysis at its ester bond. This metabolic transformation would cleave the molecule into its two primary constituents.

Primary Metabolic Pathway: The most probable metabolic fate is the enzymatic cleavage by non-specific esterases, which are abundant in various tissues and biological fluids. This reaction would yield two smaller molecules:

Oleic Acid: A common monounsaturated fatty acid that can be further metabolized through beta-oxidation to produce energy or be incorporated into triglycerides and other lipids.

2-Hydroxyacetophenone (or Phenacyl Alcohol): The fate of the phenacyl moiety would depend on the specific enzymatic systems present. It could be further conjugated (e.g., with glucuronic acid or sulfate) to increase its water solubility and facilitate excretion.

Table 2: Potential Metabolites of this compound in an in vitro System

| Parent Compound | Enzymatic Process | Resulting Metabolites | Potential Subsequent Fate |

|---|---|---|---|

| This compound | Esterase-mediated Hydrolysis | Oleic Acid | Beta-oxidation, lipid synthesis |

| This compound | Esterase-mediated Hydrolysis | 2-Hydroxyacetophenone | Conjugation (glucuronidation, sulfation), excretion |

Influence on Cellular Signaling Pathways at a Molecular Level (e.g., insulin signaling modulation by oleic acid derivatives)

The influence of this compound on cellular signaling is likely dominated by the activity of its oleic acid component, which is known to significantly modulate the insulin signaling pathway. Since the compound would be hydrolyzed to release oleic acid, its effects can be inferred from studies on this fatty acid.

Modulation of the PI3K Signaling Pathway: Research on visceral adipocytes has shown that oleic acid has beneficial effects on the expression of genes related to the IRS1/PI3K signaling pathway, which is central to the metabolic actions of insulin. nih.govresearchgate.netsemanticscholar.org In vitro studies have demonstrated that incubation with oleic acid leads to:

A down-regulation of the regulatory subunit p85α of PI3K. nih.govsemanticscholar.org

An increase in the expression of the catalytic subunit p110β of PI3K. nih.govsemanticscholar.org

A decrease in the p85α/p110β ratio, which is associated with improved insulin sensitivity. nih.govsemanticscholar.org

In contrast, saturated fatty acids like palmitic acid show detrimental effects, such as decreasing the expression of Insulin Receptor Substrate 1 (IRS1). nih.govsemanticscholar.org

Effects on Hepatic Insulin Signaling: In hepatic cell lines, oleic acid has been shown to influence insulin signaling through different mechanisms. Studies indicate that oleic acid can decrease the expression of IRS1 and increase the expression of Suppressor of Cytokine Signaling 3 (SOCS3). nih.gov SOCS3 can promote the degradation of IRS proteins, thereby dampening the insulin signal. Furthermore, oleic acid was found to enhance the phosphorylation of STAT3 and induce the expression of C/EBPalpha, which together can increase the promoter activity of SOCS3, ultimately impairing insulin signaling cascades in the liver. nih.gov These findings suggest that the effects of oleic acid can be tissue-specific.

Table 3: Summary of Oleic Acid's Influence on Insulin Signaling Components

| Signaling Component | Cell/Tissue Type | Observed Effect of Oleic Acid | Reference |

|---|---|---|---|

| IRS1 (Insulin Receptor Substrate 1) | Hepatic Cells | Decreased expression | nih.gov |

| p85α (PI3K regulatory subunit) | Visceral Adipocytes | Down-regulated expression | nih.govsemanticscholar.org |

| p110β (PI3K catalytic subunit) | Visceral Adipocytes | Increased expression | nih.govsemanticscholar.org |

| SOCS3 (Suppressor of Cytokine Signaling 3) | Hepatic Cells | Augmented expression | nih.gov |

| STAT3 (Signal Transducer and Activator of Transcription 3) | Hepatic Cells | Enhanced phosphorylation | nih.gov |

| C/EBPalpha (CCAAT/enhancer-binding protein alpha) | Hepatic Cells | Induced expression | nih.gov |

These findings collectively suggest that upon metabolic release, the oleic acid portion of this compound could play a complex, tissue-dependent role in modulating insulin sensitivity and related signaling pathways.

Environmental Fate and Degradation Pathways of Phenacyl Octadec 9 Enoate

Abiotic Transformation Processes of Phenacyl Octadec-9-enoate (B1201768) in Environmental Compartments

Abiotic degradation involves chemical transformations that occur without the intervention of living organisms. For phenacyl octadec-9-enoate, these processes primarily include hydrolysis of the ester linkage, photolytic cleavage initiated by sunlight, and oxidation of its reactive moieties.

The ester linkage in this compound is a primary target for hydrolysis in aqueous environments. This reaction involves the cleavage of the ester bond, yielding a carboxylic acid and an alcohol. The rate and mechanism of hydrolysis are highly dependent on the pH of the surrounding medium.

Under basic conditions, esters undergo a process known as saponification. libretexts.orgmasterorganicchemistry.com This is typically a rapid, irreversible reaction where a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alkoxide group. masterorganicchemistry.com The resulting products are the carboxylate salt of oleic acid and phenacyl alcohol. masterorganicchemistry.com

In acidic conditions, hydrolysis is catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com This process is generally slower than base-catalyzed hydrolysis and is reversible, representing the reverse of Fischer esterification. libretexts.orgyoutube.com The final products are oleic acid and phenacyl alcohol. libretexts.org The kinetics of hydrolysis for phenyl esters have been shown to be faster in serum solutions compared to buffer solutions, suggesting potential enzymatic influence even in abiotic studies. nih.gov

Table 1: Products of Ester Hydrolysis

| Condition | Reactants | Primary Products | Reaction Characteristics |

|---|---|---|---|

| Acidic (H₃O⁺) | This compound + Water | Oleic Acid + Phenacyl Alcohol | Reversible; typically slower than basic hydrolysis. libretexts.orgyoutube.com |

| Basic (OH⁻) | This compound + Hydroxide | Oleate (B1233923) (salt) + Phenacyl Alcohol | Irreversible (Saponification); generally faster. masterorganicchemistry.com |

Phenacyl esters are known to be photochemically active, meaning they can be degraded by sunlight. tandfonline.comresearchgate.net This property is utilized in organic synthesis where the phenacyl group serves as a photoremovable protecting group for carboxylic acids. tandfonline.comtandfonline.com In the environment, this susceptibility to light leads to the degradation of this compound.

The photolysis of phenacyl esters proceeds via cleavage of the carbon-oxygen bond between the carbonyl group and the ester oxygen. researchgate.net This process results in the formation of the corresponding carboxylic acid—in this case, oleic acid—and acetophenone (B1666503) as the primary by-product. tandfonline.comresearchgate.net The reaction can occur in aqueous environments and its efficiency can be significantly enhanced by the presence of surfactants, which may be relevant in multiphase environmental systems like water-sediment interfaces. tandfonline.comtandfonline.com In the presence of hydrogen donors, such as alcohols, the photoreduction can proceed through a radical chain mechanism. nih.gov

Table 2: Photolysis Products of this compound

| Process | Reactant | Primary Degradation Products | Influencing Factors |

|---|---|---|---|

| Environmental Photolysis | This compound | Oleic Acid, Acetophenone | Sunlight, presence of hydrogen donors, surfactants. tandfonline.comnih.gov |

The this compound molecule has two main sites susceptible to oxidation: the aromatic phenacyl ring and the carbon-carbon double bond in the oleate chain. Reactive oxygen species (ROS) like ozone (O₃) and hydroxyl radicals (•OH), which are present in the atmosphere and aquatic environments, can initiate degradation.

Ozonolysis is a key oxidative process that attacks the double bond of the oleate moiety. The reaction of ozone with oleic acid and its esters leads to the cleavage of the double bond, forming a variety of aldehyde and carboxylic acid products. sci-rad.com The primary products from the ozonolysis of the oleate chain are nonanal, 9-oxononanoic acid, nonanoic acid, and azelaic acid. copernicus.org This reaction also yields hydrogen peroxide as a significant by-product. nih.gov The specific products can be influenced by the solvent, with different outcomes observed in polar versus non-polar media. sci-rad.com

Fenton and Fenton-like systems, which generate highly reactive hydroxyl radicals from hydrogen peroxide and an iron catalyst, are effective in degrading a wide range of organic pollutants, including esters. nih.gov This process can lead to the reduction of the chemical oxygen demand of water containing such pollutants. nih.gov It is expected that the Fenton reaction would attack both the aromatic ring and the aliphatic chain of this compound, potentially leading to complete mineralization to carbon dioxide and water.

Table 3: Products of Oleate Moiety Ozonolysis

| Oxidant | Target Site | Primary Oxidation Products | Reference |

|---|---|---|---|

| Ozone (O₃) | C=C double bond | Nonanal, 9-Oxononanoic acid, Nonanoic acid, Azelaic acid, Hydrogen Peroxide | copernicus.orgnih.gov |

Biotic Degradation Mechanisms of this compound

Biotic degradation relies on the metabolic activities of microorganisms to break down organic compounds. For this compound, this process would begin with the enzymatic hydrolysis of the ester bond, followed by the separate metabolism of the resulting phenacyl alcohol and oleic acid.

The biodegradation of this compound is initiated by extracellular or cell-surface hydrolase enzymes, such as lipases and esterases, which are ubiquitously distributed in the environment. nih.gov These enzymes catalyze the cleavage of the ester bond, releasing oleic acid and phenacyl alcohol into the environment for further microbial uptake and metabolism. ethz.chresearchgate.net

Once liberated, oleic acid (octadec-9-enoate) is a readily metabolizable substrate for a wide range of bacteria. nih.govnih.gov The degradation pathways for long-chain fatty acids are well-established and primarily involve β-oxidation. In some bacteria, such as Micrococcus luteus, oleic acid is first transformed to 10-hydroxystearic acid and then to 10-ketostearic acid. nih.gov This is followed by several cycles of β-oxidation, which sequentially shorten the carbon chain by two carbons at a time, producing acetyl-CoA. nih.gov This process can lead to the formation of intermediate products like 4-ketolauric acid and γ-dodecalactone. nih.gov Various gut microbiota also metabolize oleic acid, contributing to the pool of fatty acid metabolites. nih.govwikipedia.org

Table 4: Key Enzymes and Pathways in Biotic Degradation

| Degradation Step | Enzyme Class | Metabolic Pathway | Substrate | Key Products |

|---|---|---|---|---|

| Initial Cleavage | Hydrolases (Lipases, Esterases) | Enzymatic Hydrolysis | This compound | Oleic Acid + Phenacyl Alcohol. nih.gov |

| Fatty Acid Metabolism | Acyl-CoA Synthetases, Dehydrogenases, Hydratases, Thiolases | β-Oxidation | Oleic Acid | Acetyl-CoA, shorter-chain fatty acids. nih.gov |

The transformation of this compound in environmental matrices like soil and water occurs under both aerobic and anaerobic conditions, largely driven by microbial activity.

Under aerobic conditions, long-chain fatty acid esters are generally considered to be readily biodegradable. epa.gov The complete mineralization to CO₂ and water is expected, following the pathways of ester hydrolysis and subsequent β-oxidation of the oleic acid and degradation of the phenacyl moiety. Bacteria capable of degrading esters have been isolated from diverse freshwater and marine environments, indicating a widespread potential for biodegradation. nih.gov

In anaerobic environments, such as saturated soils, sediments, and anaerobic digesters, the degradation of long-chain fatty acids like oleate also occurs. frontiersin.orgnih.gov This process is often carried out by syntrophic bacteria, which work in concert with methanogens. nih.gov Specific bacteria, such as species from the families Syntrophomonadaceae and Desulfomonile, are known to oxidize long-chain fatty acids coupled to sulfate (B86663) reduction in anoxic settings. frontiersin.orgnih.gov These pathways ultimately convert the fatty acid to acetate, H₂, and CO₂, which can then be used by other microorganisms. nih.gov

Table 5: Environmental Transformation Summary

| Condition | Environment | Primary Process | Expected Outcome |

|---|---|---|---|

| Aerobic | Soil, Surface Water | Microbial oxidation (β-oxidation) | Mineralization to CO₂ and water. epa.gov |

| Anaerobic | Sediments, Anaerobic Digesters | Syntrophic degradation, Sulfate reduction | Conversion to acetate, H₂, CO₂, and methane. frontiersin.orgnih.gov |

Identification and Characterization of Environmental Transformation Products

Hydrolysis: The ester linkage in this compound is susceptible to both abiotic and biotic hydrolysis. This reaction would cleave the ester bond, yielding two primary transformation products: Phenacyl alcohol and Oleic acid . orgsyn.org The rate of hydrolysis is influenced by pH, with faster rates generally observed under alkaline conditions. orgsyn.org

Photolysis: The phenacyl group is known to be photosensitive. Upon absorption of UV radiation, phenacyl esters can undergo cleavage of the carbon-oxygen bond between the phenacyl group and the carboxylate. This process is expected to yield Acetophenone and an oleic acid radical , which would likely be further oxidized to various smaller organic molecules. nih.gov

Microbial Degradation: In environments with active microbial populations, the degradation of this compound is likely initiated by extracellular enzymes such as lipases and esterases. These enzymes would catalyze the hydrolysis of the ester bond, releasing Phenacyl alcohol and Oleic acid . researchgate.net Subsequently, oleic acid, a common fatty acid, would be readily metabolized by a wide range of microorganisms through the β-oxidation pathway. This process breaks down the fatty acid into two-carbon acetyl-CoA units. researchgate.net The phenacyl alcohol moiety may undergo further microbial degradation, potentially involving ring-opening and subsequent mineralization, although specific pathways for this part of the molecule are less well-defined in the context of environmental fate. nih.gov

A summary of the probable environmental transformation products of this compound is presented in Table 1.

Table 1: Predicted Environmental Transformation Products of this compound

| Degradation Pathway | Initial Transformation Products | Subsequent Degradation Products |

|---|---|---|

| Hydrolysis (Abiotic/Biotic) | Phenacyl alcohol, Oleic acid | Further degradation products of both moieties |

| Photolysis | Acetophenone, Oleic acid radical | Various smaller organic molecules |

| Microbial Degradation | Phenacyl alcohol, Oleic acid | Acetyl-CoA (from β-oxidation of oleic acid), further degradation products of phenacyl alcohol |

Environmental Partitioning and Transport Behavior Modeling

The environmental partitioning and transport of this compound are governed by its physicochemical properties, which dictate its distribution between air, water, soil, and biota. Due to the lack of direct experimental data for this specific compound, its behavior is modeled based on its structural characteristics as a high-molecular-weight ester.

Octanol-Water Partitioning Coefficient (Log K_ow): The Log K_ow is a critical parameter for assessing the lipophilicity and potential for bioaccumulation of a chemical. For a large ester like this compound, a high Log K_ow value is expected. While no experimental value is available, Quantitative Structure-Activity Relationship (QSAR) models can provide estimates. e3s-conferences.orgchemsafetypro.comresearchgate.net Based on its structure, the Log K_ow is predicted to be significantly greater than 4, indicating a strong tendency to partition into organic phases rather than water.

Soil Organic Carbon-Water Partitioning Coefficient (K_oc): The K_oc value indicates the propensity of a chemical to adsorb to the organic fraction of soil and sediment. researchgate.net A high K_oc is anticipated for this compound due to its hydrophobicity. nih.govsolubilityofthings.comnih.gov This strong adsorption would limit its mobility in soil and reduce its potential to leach into groundwater. The sorption behavior can be influenced by factors such as soil organic matter content and pH. nih.gov

Water Solubility: The water solubility of this compound is expected to be very low. This is a characteristic feature of long-chain fatty acid esters and is further influenced by the hydrophobic phenacyl group. Low water solubility will contribute to its partitioning into sediments and biota in aquatic environments.

Henry's Law Constant: The Henry's Law Constant, which describes the partitioning between air and water, is predicted to be low for this compound. Its high molecular weight and low vapor pressure suggest that volatilization from water or moist soil surfaces will not be a significant environmental transport pathway.

Modeling of the environmental partitioning of this compound suggests that upon its release into the environment, it will predominantly associate with soil, sediment, and biota. Its transport in the aqueous phase will be limited, and it is not expected to be mobile in the atmosphere. The potential for bioaccumulation in organisms is considered to be high based on its predicted lipophilicity.

A summary of the modeled environmental partitioning parameters for this compound is provided in Table 2.

Table 2: Modeled Environmental Partitioning Parameters for this compound

| Parameter | Predicted Value/Behavior | Environmental Implication |

|---|---|---|

| Log K_ow | > 4 (Estimated) | High potential for bioaccumulation in fatty tissues. |

| K_oc (L/kg) | High (Estimated) | Low mobility in soil; strong adsorption to organic matter. |

| Water Solubility (mg/L) | Very Low (Estimated) | Limited transport in aqueous systems; partitioning to sediment. |

| Henry's Law Constant (atm·m³/mol) | Low (Estimated) | Not a significant transport pathway via volatilization. |

Future Perspectives and Interdisciplinary Research Directions for Phenacyl Octadec 9 Enoate

Integration with Advanced Materials Science for Functional Applications

There is currently no available research demonstrating the integration of Phenacyl Octadec-9-enoate (B1201768) into advanced materials. Hypothetically, its long aliphatic chain derived from oleic acid and the presence of a phenacyl group could impart unique properties to polymers or nanomaterials. Future research could explore its use as a plasticizer, a surface modifying agent, or a component in self-assembling systems. However, without experimental data, these remain speculative avenues.

Sustainable Synthesis and Green Chemistry Applications of Phenacyl Octadec-9-enoate

Detailed methodologies for the sustainable synthesis of this compound are not described in the current body of scientific literature. The principles of green chemistry would suggest routes that utilize renewable feedstocks, employ catalytic methods to minimize waste, and operate under energy-efficient conditions. The synthesis would involve the esterification of oleic acid with a phenacyl derivative. A green approach would prioritize the use of non-toxic solvents and catalysts, and aim for high atom economy. Research in this area would first need to establish efficient and environmentally benign synthesis protocols before exploring its applications in green chemistry.

Development of Advanced Analytical Standards utilizing this compound

The use of this compound as an advanced analytical standard has not been reported. For a compound to serve as an analytical standard, it must be synthesized in a highly pure and stable form, and its physicochemical properties must be thoroughly characterized. It could potentially be used as an internal standard in chromatographic techniques for the quantification of related fatty acid esters or other compounds with similar structural motifs. However, the development and validation of such a standard require significant research effort that has not yet been undertaken.

Exploration in Chemoenzymatic Synthesis and Biocatalysis

There is no published research on the chemoenzymatic synthesis or use of this compound in biocatalysis. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Future research could investigate the enzymatic synthesis of this compound, potentially using lipases to catalyze the esterification of oleic acid with a suitable phenacyl precursor. This could offer a milder and more specific reaction pathway compared to conventional chemical methods. nih.gov Conversely, the compound itself could be explored as a substrate for enzymatic modifications, such as hydrolysis or oxidation, to produce other valuable chemical entities. However, these potential applications remain to be explored.

Q & A

Q. What are the optimal reaction conditions for synthesizing Phenacyl Octadec-9-enoate via esterification?

The esterification of phenacyl bromide with octadec-9-enoic acid can be optimized using microwave or ultrasound-assisted methods. Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) and improves yields compared to conventional heating. For instance, microwave-assisted esterification of phenacyl bromide with benzoic acids achieved >85% yield under 150 W power and 80°C within 15 minutes . Ultrasound methods also enhance reaction efficiency by promoting cavitation, which accelerates molecular interactions. Key parameters include solvent choice (e.g., DMF or THF), molar ratios (1:1.2 phenacyl bromide to acid), and catalyst selection (e.g., triethylamine). Always monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR chemical shifts for the phenacyl group typically appear at δ 5.30–5.50 ppm (olefinic protons) and δ 4.80–5.00 ppm (phenacyl carbonyl), while NMR confirms ester carbonyl signals near δ 170 ppm . Infrared (IR) spectroscopy identifies ester C=O stretches at 1720–1740 cm. Mass spectrometry (MS) provides molecular weight confirmation (e.g., [M+H] at m/z 448.6). Complementary techniques like X-ray crystallography or gas chromatography (GC) may resolve stereochemical or purity issues.

Q. What safety precautions are necessary when handling phenacyl bromide in the synthesis of this compound?